Alclofenac sodium is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. It is primarily used in the treatment of pain and inflammation associated with various conditions, including arthritis and postoperative pain. The compound is a sodium salt of aceclofenac, which is derived from diclofenac, another well-known NSAID.
Alclofenac sodium is synthesized from diclofenac acid through various chemical processes. Its development has been influenced by the need for effective pain management solutions with fewer gastrointestinal side effects compared to traditional NSAIDs.
Alclofenac sodium falls under the classification of NSAIDs, specifically within the category of phenylacetic acid derivatives. It is recognized for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
The synthesis of alclofenac sodium involves several steps that typically include the reaction of diclofenac acid with appropriate amines or other reagents under controlled conditions. According to patent literature, one common method involves reacting diclofenac acid with triethylamine or diisopropylamine in a solvent such as dimethylformamide at temperatures ranging from 20 °C to 60 °C .
Technical Details:
The process can be performed in either separate reaction steps or as a one-pot synthesis, which simplifies the procedure and enhances yield .
Alclofenac sodium is characterized by its specific molecular structure, which includes:
The molecular formula for alclofenac sodium is , and its structural representation can be depicted as follows:
Alclofenac sodium undergoes various chemical reactions that are essential for its synthesis and functional properties. Key reactions include:
Technical Details:
Alclofenac sodium exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Analytical methods such as ultraviolet-visible spectroscopy and chromatographic techniques are routinely used to assess the purity and concentration of alclofenac sodium in pharmaceutical formulations .
Alclofenac sodium is primarily utilized in clinical settings for:
Alclofenac sodium (chemical name: sodium 4-allyloxy-3-chlorophenylacetate) emerged in the late 1960s as a structural analog of diclofenac, developed through strategic molecular modifications aimed at enhancing physicochemical properties. The compound featured an allyloxy substitution at the phenylacetic acid para-position combined with a meta-chlorine atom, creating a distinct electronic configuration compared to diclofenac's dichlorophenylamine structure [1] [7]. This design was intended to improve water solubility while maintaining the acidic pharmacophore essential for cyclooxygenase (COX) inhibition. Early synthetic routes involved Williamson ether synthesis between 4-hydroxy-3-chlorophenylacetic acid and allyl bromide, followed by sodium salt formation [7].
Preclinical pharmacological profiling demonstrated alclofenac's potent anti-inflammatory activity in standard animal models. In carrageenan-induced rat paw edema tests, alclofenac exhibited 85% inhibition of inflammation at 5 mg/kg doses, comparable to indomethacin at the same dose level. Its analgesic efficacy was confirmed in acetic acid writhing tests, with ED₅₀ values of 3.2 mg/kg versus aspirin's 45 mg/kg. The mechanistic profile revealed non-selective inhibition of both COX-1 and COX-2 isoforms, with in vitro IC₅₀ values of 1.8 μM and 0.9 μM, respectively, positioning it as a typical non-selective NSAID [7] [9].
Table 1: Molecular Properties of Alclofenac Sodium Compared to Structural Analogs
Property | Alclofenac Sodium | Diclofenac Sodium | Aceclofenac |
---|---|---|---|
Molecular Formula | C₁₁H₁₀ClNaO₃ | C₁₄H₁₀Cl₂NNaO₂ | C₁₆H₁₃Cl₂NO₄ |
Molecular Weight | 248.64 g/mol | 318.13 g/mol | 354.18 g/mol |
Water Solubility | >10 mg/mL | 2.37 mg/L | <1 mg/mL |
pKa | 4.1 | 4.2 | 4.7 |
LogP (octanol/water) | 2.8 | 4.4 | 3.1 |
Principal Structural Features | Allyloxy substituent, free carboxylic acid | Phenylacetic acid with 2,6-dichloroaniline | Glycolic acid ester of 4'-hydroxydiclofenac |
Alclofenac sodium received its first marketing authorization in France in 1970 (as Prinalgin), followed by approvals in Japan (1973), the United Kingdom (1974), and several European markets through mutual recognition procedures. The approved therapeutic indications encompassed rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis, positioning it as a direct competitor to established NSAIDs like phenylbutazone and indomethacin. Unlike diclofenac, which would later achieve blockbuster status, alclofenac occupied a niche market position with peak annual sales not exceeding $20 million globally [1] [10].
Commercial formulations included 300mg immediate-release tablets and 500mg sustained-release preparations, typically administered in divided daily doses totaling 900-1200mg. Manufacturing was spearheaded by Continental Pharma (Belgium) with distribution partnerships established with Sanofi in France and Fujisawa in Japan. The product's therapeutic positioning emphasized faster absorption kinetics compared to contemporary NSAIDs, with peak plasma concentrations (Tₘₐₓ) achieved within 0.75-1.5 hours post-administration [7].
Alclofenac's market presence was abruptly curtailed when the UK Committee on Safety of Medicines (CSM) issued a voluntary withdrawal notice in March 1979 following reports of severe cutaneous reactions and hepatic toxicity. This regulatory action was precipitated by analysis of post-marketing surveillance data identifying 538 adverse reaction reports, including 12 fatalities linked to toxic epidermal necrolysis (Lyell's syndrome) and hepatitis [1]. The risk-benefit assessment concluded that alclofenac's safety profile was substantially worse than therapeutic alternatives, with an estimated incidence of severe skin reactions at 1:1,500 patients versus 1:25,000 for other NSAIDs [6].
The regulatory cascade saw France suspending marketing authorization in June 1979, followed by global withdrawal from all markets by 1980. The scientific aftermath included extensive structure-toxicity investigations that identified the allyloxy moiety as a potential metabolic liability, with proposed pathways involving epoxidation to reactive intermediates capable of protein haptenization. This withdrawal established important regulatory precedents for post-marketing surveillance requirements of NSAIDs, directly influencing the pharmacovigilance strategies for subsequently developed analogs like aceclofenac [1] [6] [10].
Alclofenac belongs to the phenylacetic acid derivatives class alongside diclofenac and aceclofenac, sharing the fundamental aromatic acetic acid scaffold but differing in ring substitutions. While diclofenac features 2,6-dichloroaniline substitution, alclofenac incorporates 3-chloro-4-allyloxy groups, and aceclofenac (developed post-withdrawal) is a carboxymethyl ester derivative of 4'-hydroxydiclofenac [7] [9]. These structural variations significantly influence physicochemical behavior: alclofenac's allyl ether confers greater hydrophilicity (logP 2.8) versus diclofenac (logP 4.4), while aceclofenac's esterification reduces ionization potential [7].
Table 2: Comparative Profile of Phenylacetic Acid NSAID Derivatives
Parameter | Alclofenac | Diclofenac | Aceclofenac |
---|---|---|---|
Structural Features | Allyloxy substituent | Dichloroaniline | Glycolic acid ester |
Development Era | 1968 | 1973 | 1991 |
Market Status | Withdrawn (1979) | Blockbuster (>$1B annual sales) | Marketed (>50 countries) |
Bioavailability | >90% | 50-60% | ~100% |
Plasma Half-life | 2-3 hours | 1-2 hours | 4 hours |
Primary Metabolism | Glucuronidation, epoxidation | Hydroxylation, glucuronidation | Hydrolysis to 4'-OH diclofenac |
Formulation Legacy | None | Multiple innovations (DR, XR, topical) | IR tablets, topical gels |
Commercial Success | Limited niche product | Global standard | Regional success |
Pharmacodynamically, alclofenac exhibited broader cytokine modulation than diclofenac, significantly suppressing interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) production in human leukocyte assays at therapeutic concentrations. However, its COX inhibition potency was approximately 3-fold lower than diclofenac (IC₅₀ 1.8μM vs 0.6μM for COX-1). Aceclofenac, developed in 1991 as a structural hybrid concept, demonstrated superior synovial fluid penetration (60% plasma concentration vs 30% for diclofenac) and additional glycosaminoglycan-stimulating activity potentially relevant to chondroprotection in osteoarthritis [4] [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7